molecular formula C11H11N3O2 B11945173 N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B11945173
M. Wt: 217.22 g/mol
InChI Key: IKOPUNUPKHEHGQ-UHFFFAOYSA-N
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Description

N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound has a molecular formula of C11H11N3O2 and a molecular weight of 217.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methylbenzoic acid hydrazide with acetic anhydride under reflux conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, disrupting their metabolic processes and leading to antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical reactivity and biological activity. The oxadiazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

InChI

InChI=1S/C11H11N3O2/c1-7-4-3-5-9(6-7)10-13-14-11(16-10)12-8(2)15/h3-6H,1-2H3,(H,12,14,15)

InChI Key

IKOPUNUPKHEHGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C

Origin of Product

United States

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